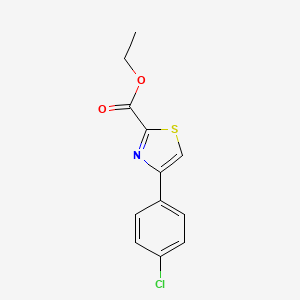

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

CAS No.: 75680-91-0

Cat. No.: VC2362847

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75680-91-0 |

|---|---|

| Molecular Formula | C12H10ClNO2S |

| Molecular Weight | 267.73 g/mol |

| IUPAC Name | ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

| Standard InChI Key | RCSJMEGGOPRTDG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Properties and Structure

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate possesses several distinctive structural features that contribute to its chemical properties and reactivity. The compound consists of a central thiazole ring connected to a 4-chlorophenyl group at position 4 and an ethyl carboxylate group at position 2. The thiazole ring itself is a five-membered aromatic heterocycle containing a sulfur atom and a nitrogen atom, which contributes to the compound's electronic properties and reactivity patterns.

Table 1: Physical and Chemical Properties of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

| Property | Value/Description |

|---|---|

| Chemical Formula | C12H10ClNO2S |

| Molecular Weight | 267.73 g/mol |

| CAS Number | 75680-91-0 |

| Structure | Thiazole ring with 4-chlorophenyl at position 4 and ethyl carboxylate at position 2 |

| Functional Groups | Thiazole ring, ethyl ester, chlorophenyl group |

| Solubility | Typically soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited water solubility |

| Reactivity Centers | Ester group (hydrolysis, transesterification), chlorine atom (substitution), thiazole ring (electrophilic/nucleophilic attack) |

The ethyl carboxylate group at position 2 of the thiazole ring represents another key structural feature. This functional group can undergo various transformations, including hydrolysis to form the corresponding carboxylic acid, transesterification to produce different esters, and reduction to yield alcohols. These chemical transformations provide opportunities for the development of structural analogs with potentially enhanced biological activities.

Synthesis Methods

The synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate can be accomplished through several synthetic routes, each with specific advantages and limitations. One of the most common approaches involves the cyclization of appropriate precursors to form the thiazole ring, followed by functionalization to introduce the desired substituents.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents one of the classical methods for constructing the thiazole ring and can be adapted for the synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate. This approach typically involves the reaction of α-haloketones or α-haloaldehydes with thiourea, thioamides, or other sulfur-containing compounds.

For Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, a potential synthetic route would involve the reaction of 4-chlorophenacyl bromide with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate can then undergo cyclization in the presence of ethyl bromoacetate and a suitable base, such as sodium ethoxide, to yield the desired thiazole compound.

Cyclization of Thioamides

Another approach involves the cyclization of thioamides with α-haloketones or α-haloesters. For instance, the reaction of ethyl bromopyruvate with thiourea can lead to the formation of ethyl 2-aminothiazole-4-carboxylate, which can then be further functionalized to introduce the 4-chlorophenyl group at position 4 .

This method is exemplified in the related synthesis where "Ethyl-2-aminothiazole-4-carboxylate (3) was synthesized by the condensation of ethyl bromopyruvate (2) and thiourea (1) in ethanol under reflux for 4 h" . Similar approaches could be adapted for the synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate with appropriate modifications.

Industrial Scale Production

For the industrial production of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, the synthetic routes would need to be optimized for efficiency, yield, and purity. Industrial processes typically employ continuous flow reactors and automated systems to ensure consistent production. Factors such as reaction temperature, solvent selection, catalyst loading, and purification methods would be carefully optimized to maximize yield while minimizing waste and production costs.

Chemical Reactions and Transformations

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate can participate in various chemical reactions, demonstrating versatility as a synthetic intermediate in organic chemistry. Understanding these reactions is crucial for developing structural analogs and for utilizing this compound in the synthesis of more complex molecules.

Reactions at the Ester Group

The ethyl carboxylate group at position 2 of the thiazole ring can undergo several transformations:

-

Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed to form the corresponding carboxylic acid, which can serve as a precursor for other derivatives.

-

Transesterification: Reaction with different alcohols in the presence of acid or base catalysts can lead to the formation of various ester derivatives.

-

Amidation: Reaction with amines can result in the formation of amide derivatives, which may exhibit altered biological activities.

-

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the ester to form the corresponding alcohol.

Reactions at the Chlorophenyl Group

The 4-chlorophenyl substituent offers opportunities for various transformations:

-

Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to structural diversification.

-

Metal-Catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, can be employed to introduce carbon-carbon or carbon-heteroatom bonds.

-

Reduction: The chlorine atom can be removed through reductive dehalogenation to yield the unsubstituted phenyl derivative.

Reactions at the Thiazole Ring

The thiazole ring itself can undergo various transformations:

-

Electrophilic Aromatic Substitution: Although less reactive than benzene derivatives, the thiazole ring can participate in some electrophilic substitution reactions.

-

Nucleophilic Attack: The C5 position of the thiazole ring can be susceptible to nucleophilic attack under certain conditions.

-

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones, modifying the electronic properties of the molecule.

Table 2: Common Reactions of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Ester Hydrolysis | NaOH or LiOH | Aqueous solution, room temperature to reflux | 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylic acid |

| Transesterification | R-OH, acid catalyst | Reflux in appropriate alcohol | 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate derivatives |

| Amidation | R-NH2, coupling agents | DMF, room temperature to 50°C | 4-(4-chlorophenyl)-N-R-1,3-thiazole-2-carboxamide |

| Nucleophilic Substitution | Various nucleophiles (R-NH2, R-SH) | Base, appropriate solvent, elevated temperature | 4-(4-substituted-phenyl)-1,3-thiazole-2-carboxylate derivatives |

| Suzuki Coupling | Boronic acids, Pd catalyst | Base, appropriate solvent, elevated temperature | 4-(4-aryl-phenyl)-1,3-thiazole-2-carboxylate derivatives |

Biological Activities and Applications

Thiazole derivatives, including Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, have demonstrated diverse biological activities, making them valuable scaffolds in medicinal chemistry. While specific studies on Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate are somewhat limited in the available literature, insights can be drawn from related compounds and the general properties of thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives are widely recognized for their antimicrobial properties. Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) against particular pathogens would require experimental verification. The mechanism of antimicrobial action likely involves interference with essential bacterial processes, such as cell wall synthesis, protein synthesis, or nucleic acid synthesis.

Anticancer Properties

Many thiazole derivatives exhibit anticancer activities through various mechanisms. Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate may potentially demonstrate antiproliferative effects against certain cancer cell lines. The anticancer activity could involve mechanisms such as inhibition of specific enzymes or receptors involved in cell proliferation, induction of apoptosis, or interference with cell cycle progression.

A related compound, "Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate," has been identified as a potent inducer of Oct3/4 expression, a master gene in the transcriptional regulatory network of pluripotent cells . This finding suggests potential applications in stem cell research and possibly in cancer therapeutics.

Enzyme Inhibition

Thiazole derivatives have been reported to inhibit various enzymes, which contributes to their diverse biological activities. Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate may exhibit inhibitory effects on specific enzymes, although detailed studies would be needed to identify particular targets and inhibitory potencies.

For instance, some thiazole derivatives have been investigated as carbonic anhydrase inhibitors, as mentioned in the literature: "Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates (9aa-ee) has been synthesized and evaluated for carbonic anhydrase (CA, EC 4.2.1.1) inhibitory potency against four isoforms" . Similar mechanisms might apply to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate or its derivatives.

Applications in Organic Synthesis

Beyond its potential biological applications, Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate serves as a valuable intermediate in organic synthesis. The compound's versatile reactivity allows for its incorporation into more complex molecules, potentially leading to new chemical entities with enhanced properties or activities.

| Structural Feature | Potential Impact on Activity | Modification Strategies |

|---|---|---|

| Thiazole Ring | Core pharmacophore; influences electronic distribution and binding | Replacement with other heterocycles; modification of ring size |

| 4-Chlorophenyl Group | Affects lipophilicity, electronic properties, and binding | Substitution with other halogens or functional groups; variation in position |

| Ethyl Carboxylate Group | Provides hydrogen bonding capabilities; potential prodrug feature | Conversion to other esters, amides, or acids; chain length variation |

| Position of Substituents | Influences 3D conformation and binding mode | Exploration of different substitution patterns |

Comparison with Similar Compounds

Comparing Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate with structurally related compounds provides valuable insights into the impact of specific structural modifications on properties and activities. Several related compounds have been reported in the literature, each with distinct structural features.

Table 4: Comparison of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate with Related Compounds

Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate

This compound differs from Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate in several key aspects:

-

It contains an amino linkage between the thiazole ring and the 4-chlorophenyl group.

-

The ethyl carboxylate group is located at position 4 instead of position 2.

These structural differences result in significant changes in the compound's properties and activities. Notably, this compound has been identified as "a potent inducer of Oct3/4 expression," suggesting potential applications in stem cell research and possibly in cancer therapeutics . The presence of the amino linkage introduces additional flexibility and hydrogen bonding capabilities, which may contribute to its specific biological activity.

Ethyl 2-(4-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

This compound features several structural differences compared to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate:

-

The 4-chlorophenyl group is located at position 2 instead of position 4.

-

It contains a hydroxyl group at position 4 of the thiazole ring.

-

The ethyl carboxylate group is at position 5 instead of position 2.

These structural modifications would significantly alter the compound's 3D conformation, electronic distribution, and potential interactions with biological targets . The presence of the hydroxyl group introduces additional hydrogen bonding capabilities, potentially enhancing interactions with specific targets.

Ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate

This compound differs from Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate only in the position of the chlorine atom on the phenyl ring (ortho instead of para). This seemingly minor change can have significant implications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume